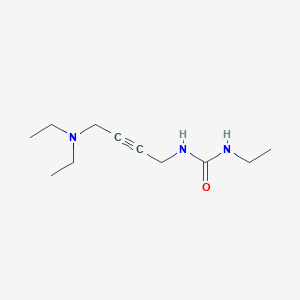
1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(diethylamino)but-2-yn-1-yl” is a carboxylic ester resulting from the formal condensation of the carboxy group of cyclohexyl (hydroxy)phenylacetic acid with the hydroxy group of 4-(diethylamino)but-2-yn-1-ol .
Synthesis Analysis
The synthesis of a related compound, “4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate”, involves the preparation of 4-(DIETHYLAMINO)-2-BUTYNYL alpha phenyl cyclohexane glycolate (1) according to the procedures described in U.S. Patent No. 5,973,182 .Molecular Structure Analysis
The InChI code for a related compound, “4-(diethylamino)-2-butynyl cyclohexyl (hydroxy)phenylacetate”, is 1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 .Physical And Chemical Properties Analysis
The related compound “4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate” has a molecular weight of 357.49 g/mol . It has a Log Po/w (iLOGP) of 4.3, indicating its lipophilicity .Aplicaciones Científicas De Investigación
DNA Interaction and Antiproliferative Effects
Research on analogs of "1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea" indicates significant interaction with DNA structures, leading to potential antiproliferative effects. For instance, substituted anthraquinones related to doxorubicin and mitoxantrone have shown the ability to intercalate into DNA. These interactions affect the DNA's physical properties and biological functions, which could be harnessed for therapeutic purposes, particularly in cancer research (Islam et al., 1985).
Synthetic Chemistry and Molecular Design
The compound's structure is reminiscent of functionalities used in the synthesis of various heterocyclic compounds and scaffolds, which are crucial in medicinal chemistry. Studies have explored the synthesis of novel scaffolds with potential as urease inhibitors, indicating the relevance of similar structures in the development of new therapeutic agents (Nazir et al., 2018). These compounds have been tested for their inhibitory potential against specific enzymes, showing competitive inhibition which could be valuable in drug discovery and design.
Material Science and CO2 Capture
Compounds with similar functionalities have been investigated for their potential in CO2 capture technologies. For example, 4-Diethylamino-2-butanol (DEAB), a compound with related functional groups, has been studied for its absorption capabilities of CO2 in hollow fiber membrane contactors. This research suggests potential applications of "1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea" in environmental science, particularly in the development of novel materials for gas separation and capture processes (Masoumi et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(diethylamino)but-2-ynyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-12-11(15)13-9-7-8-10-14(5-2)6-3/h4-6,9-10H2,1-3H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJQWBMBZLSCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC#CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2574773.png)
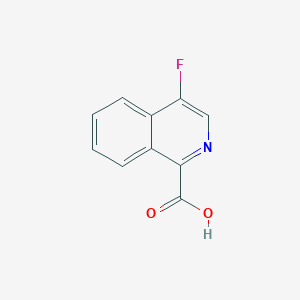
![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)
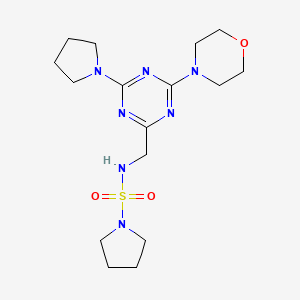
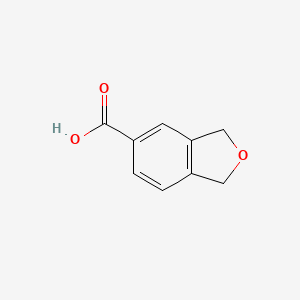
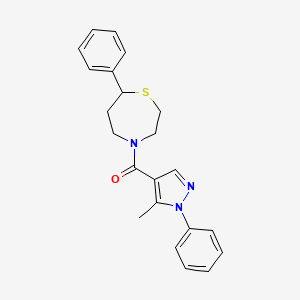

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)


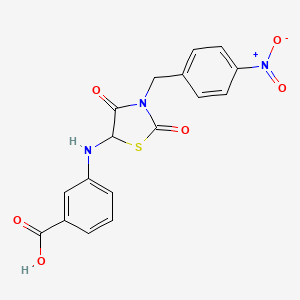
![N-(2-chlorophenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574792.png)